4,6-Dibromo-2-methyl-3-nitroaniline
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Overview
Description
4,6-Dibromo-2-methyl-3-nitroaniline is an organic compound with the molecular formula C7H6Br2N2O2 It is a derivative of aniline, featuring bromine, methyl, and nitro substituents on the benzene ring
Mechanism of Action
Mode of Action
Nitroanilines, in general, can undergo a series of reactions including nitration, conversion from the nitro group to an amine, and bromination . Also, the conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,6-Dibromo-2-methyl-3-nitroaniline . These factors could include temperature, pH, presence of other chemicals, and the specific biological environment in which the compound is present.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-2-methyl-3-nitroaniline typically involves a multi-step process:
Bromination: The addition of bromine atoms to specific positions on the benzene ring.
Amination: Conversion of a nitro group to an amine group.
For instance, one method involves the nitration of 2-methyl aniline to form 2-methyl-3-nitroaniline, followed by bromination to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of specific catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,6-Dibromo-2-methyl-3-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products
Reduction: The major product is 4,6-Dibromo-2-methyl-3-aminoaniline.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Scientific Research Applications
4,6-Dibromo-2-methyl-3-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Research into its potential as a precursor for pharmaceutical compounds.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromoaniline
- 2,6-Dibromo-4-nitroaniline
- 4,6-Dibromo-3-methyl-2-nitroaniline
Uniqueness
4,6-Dibromo-2-methyl-3-nitroaniline is unique due to the specific positions of its substituents, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4,6-dibromo-2-methyl-3-nitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2N2O2/c1-3-6(10)4(8)2-5(9)7(3)11(12)13/h2H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLPPTNJPAJNMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1[N+](=O)[O-])Br)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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